2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid
Description
However, the structurally related compound 7-((tert-butoxycarbonyl)amino)heptanoic acid (CAS: 60142-89-4) is extensively documented in and .
7-((tert-Butoxycarbonyl)amino)heptanoic acid is a carboxy-substituted amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₃NO₄ (MW: 245.32 g/mol), and it is characterized by a linear heptanoic acid chain with the Boc group at the 7-position amino moiety .
Properties
Molecular Formula |
C12H23NO5 |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(17)13-9(10(15)16)7-5-4-6-8-14/h9,14H,4-8H2,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
BYFSCSFEOUXUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid typically follows a multi-step approach:
Step 1: Starting Material Selection
Commonly, commercially available 7-aminoheptanoic acid or its derivatives are used as the starting point.Step 2: Amino Group Protection
The amino group is protected using the tert-butoxycarbonyl (BOC) group to prevent side reactions during subsequent transformations. This is achieved by reacting the free amino acid with di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent like tetrahydrofuran (THF).
The reaction conditions typically involve stirring at room temperature to 40°C until completion, monitored by analytical methods.Step 3: Hydroxylation at the 7-Position
Introduction of the hydroxyl group at the 7th carbon can be achieved via selective oxidation or hydroxylation methods. Literature reports the use of aldehyde precursors and glycine-anion equivalents such as N-(tert-butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole (TBDMSOP) to synthesize hydroxylated α-amino acids efficiently.
Alternatively, enzymatic or chemical hydroxylation methods may be employed, depending on the stereochemical requirements.Step 4: Purification and Isolation
The reaction mixture is subjected to solvent partitioning, typically between water and ethyl acetate, to separate the amino acid derivatives. Solvent switches to isopropanol followed by azeotropic distillation remove water to yield anhydrous conditions for crystallization.
Crystallization is induced by adding ethyl acetate, yielding a pure, free-flowing white solid product.Step 5: Optional Further Modifications
Additional steps such as Curtius rearrangement or coupling reactions (e.g., using HATU and DIPEA in DMF) are reported for derivatives and peptide synthesis involving this compound.
Detailed Reaction Conditions and Yields
Research Findings and Perspectives
Protection Chemistry
The use of the BOC protecting group is well-established for amino acids due to its stability under neutral and basic conditions and facile removal under acidic conditions. The reaction with di-tert-butyl dicarbonate is efficient and scalable, with minimal side products.
Hydroxylation Techniques
Hydroxylation at the 7-position is a critical step that determines stereochemistry and biological activity. The use of N-(tert-butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole as a glycine equivalent allows for the construction of β-hydroxy-α-amino acids with controlled stereochemistry. This approach is versatile and has been applied to synthesize various hydroxylated amino acids.
Purification and Crystallization
The purification protocol involving solvent partitioning and azeotropic drying is effective in removing impurities and water, leading to high purity crystalline products suitable for further synthetic applications or biological testing.
Application in Peptide Synthesis
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 7-Aminoheptanoic acid |
| Amino Protection | tert-Butoxycarbonyl (BOC) group via (BOC)2O |
| Hydroxylation Method | TBDMSOP glycine equivalent or selective oxidation |
| Solvents Used | THF, aqueous KOH, isopropanol, ethyl acetate |
| Temperature Range | Room temperature to 80°C |
| Purification Technique | Solvent partitioning, azeotropic drying, crystallization |
| Typical Yields | 70-95% across steps |
| Analytical Monitoring | TLC, HPLC, NMR, IR |
Chemical Reactions Analysis
Types of Reactions
2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: TFA in dichloromethane or HCl in methanol are used for Boc deprotection.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares 7-((tert-butoxycarbonyl)amino)heptanoic acid with related compounds based on available evidence:
Key Observations:
- Chain Length and Solubility: The heptanoic acid derivative (C7 chain) exhibits lower solubility compared to shorter-chain analogs like 2-{[(tert-Butoxy)carbonyl]amino}propanoic acid (C3 chain) due to increased hydrophobicity .
- Aromatic vs. Aliphatic Systems : Compounds with aromatic rings (e.g., 3-hydroxypyridine-2-carboxylic acid) display higher rigidity and polarity, whereas aliphatic Boc-protected acids favor flexible drug design .
- Boc Protection Stability: All Boc-protected analogs show pH-sensitive deprotection, but the steric bulk of the Boc group in the heptanoic acid derivative may enhance stability in acidic environments compared to smaller analogs .
Pharmacological and Physicochemical Properties
| Parameter | 7-((tert-Boc)amino)heptanoic acid | 2-{[(tert-Boc)amino}propanoic acid | 3-Hydroxypyridine-2-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 245.32 | 189.21 | 139.11 |
| logP (Estimated) | 1.5 | 0.8 | 0.2 |
| Heavy Atoms | 17 | 13 | 10 |
| Aromatic Heavy Atoms | 0 | 0 | 6 |
| Storage Conditions | 2–8°C (inert atmosphere) | Room temperature | Ambient |
Insights:
- Lipophilicity: The heptanoic acid derivative’s longer alkyl chain increases logP, favoring membrane permeability but reducing aqueous solubility .
- Synthetic Utility: Boc-protected heptanoic acid is preferred in peptide elongation and prodrug design, whereas cyclopentane-based analogs () are used in constrained architectures .
Biological Activity
2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid, also known by its CAS number 60142-89-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₃NO₄
- Molecular Weight : 245.32 g/mol
- CAS Number : 60142-89-4
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines from unwanted reactions.
Biological Activity
The biological activity of 2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid primarily revolves around its potential as an enzyme inhibitor and its role in metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, thereby influencing pathways related to lipid metabolism and inflammation.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in models of ischemic stroke and neurodegenerative diseases. The inhibition of specific enzymes may lead to reduced neuronal damage during ischemic events.
Research Findings
Recent studies have focused on the pharmacological profiles of compounds similar to 2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid. For instance, research on related compounds has shown promising results in reducing infarction size in animal models, suggesting that the modulation of glucocorticoid levels through enzyme inhibition could be a therapeutic target .
Case Studies
- Neuroprotection in Ischemia Models :
- Metabolic Studies :
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Q & A
Q. What are the key considerations for designing derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Lipophilicity Optimization : Adjust logP values to 2–3 using substituents like fluorinated aryl groups .
- Prodrug Strategies : Esterify the hydroxyl group to improve passive diffusion, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
